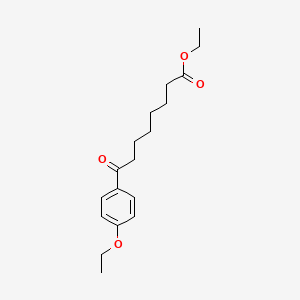

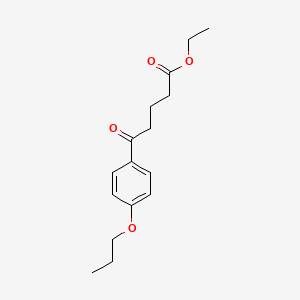

![molecular formula C16H23NO3 B1326024 Ethyl 6-[4-(N,N-dimethylamino)phenyl]-6-oxohexanoate CAS No. 951885-98-6](/img/structure/B1326024.png)

Ethyl 6-[4-(N,N-dimethylamino)phenyl]-6-oxohexanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

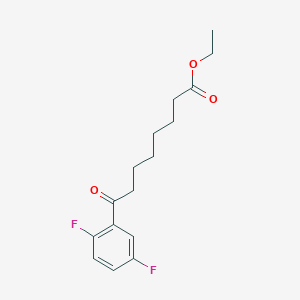

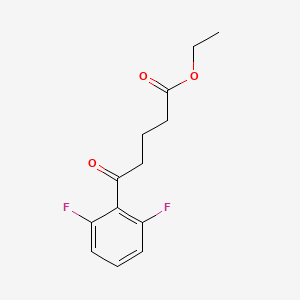

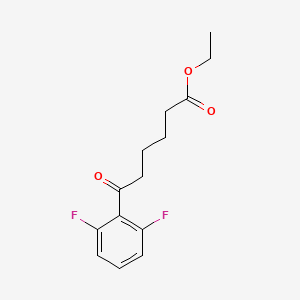

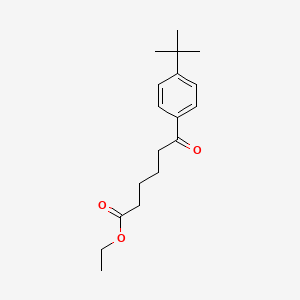

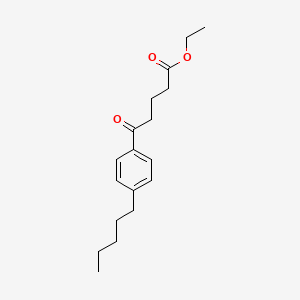

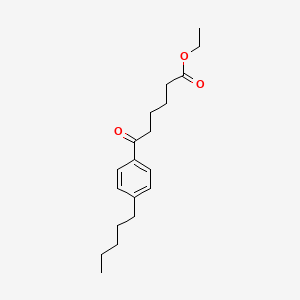

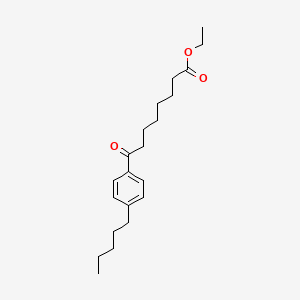

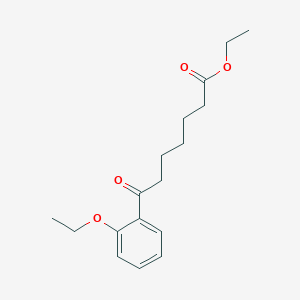

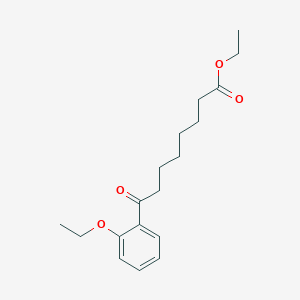

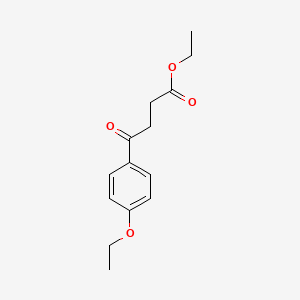

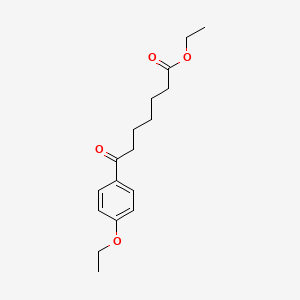

Ethyl 6-[4-(N,N-dimethylamino)phenyl]-6-oxohexanoate is a synthetic compound. It contains a total of 43 bonds, including 20 non-H bonds, 8 multiple bonds, 9 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aromatic ketone, and 1 aromatic tertiary amine .

Synthesis Analysis

The synthesis of similar compounds often involves the use of dimethylaniline or its derivatives . For instance, Michler’s ketone, an electron-rich derivative of benzophenone, is synthesized using the Friedel-Crafts acylation of dimethylaniline with phosgene or equivalent reagents .Molecular Structure Analysis

The molecular structure of Ethyl 6-[4-(N,N-dimethylamino)phenyl]-6-oxohexanoate includes an ester (aliphatic), a ketone (aromatic), and a tertiary amine (aromatic) .Aplicaciones Científicas De Investigación

Synthons for Heterocyclic Compounds

Ethyl 6-[4-(N,N-dimethylamino)phenyl]-6-oxohexanoate: serves as a building block for a diverse range of heterocyclic compounds. Its utility lies in its reactivity, allowing for the synthesis of acyclic, carbocyclic, and various five- and six-membered heterocyclic derivatives. These compounds are of significant interest due to their potential biological activities, offering new classes of biologically active heterocyclic compounds for biomedical applications .

Controlled Pesticide Release

The compound’s derivatives can be used to create stimuli-responsive polymers for controlled pesticide release. For instance, grafting onto chitosan, a natural polymer, can yield a pH and temperature dual-responsive copolymer. This application is particularly relevant in agriculture, where controlled release can lead to better efficacy and fewer adverse effects, addressing issues like photostability and toxicity .

Antimicrobial Agents

Derivatives of Ethyl 6-[4-(N,N-dimethylamino)phenyl]-6-oxohexanoate have shown promise as antimicrobial agents. The structural flexibility of the compound allows for the synthesis of various thiophene derivatives, which can exhibit significant antimicrobial activity. This application is crucial in the development of new antibiotics and treatments for microbial infections .

Mecanismo De Acción

- EDP-420’s primary target is the cannabinoid system . Specifically, it interacts with the CB1 cannabinoid receptor located in the central and peripheral nervous system, bones, heart, liver, lungs, vascular endothelium, and reproductive system. Additionally, it may also affect the CB2 cannabinoid receptor .

Target of Action

Propiedades

IUPAC Name |

ethyl 6-[4-(dimethylamino)phenyl]-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-4-20-16(19)8-6-5-7-15(18)13-9-11-14(12-10-13)17(2)3/h9-12H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHOZMUTUUSYYGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-[4-(N,N-dimethylamino)phenyl]-6-oxohexanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.